![molecular formula C10H11ClN2O3 B13490415 Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)
Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[2,3-b]pyridine ring system. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride typically involves the reaction of 3a-3c with hydroxylammonium chloride in acetic anhydride in the presence of pyridine . This reaction yields methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates (5a-5c), which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylammonium chloride, acetic anhydride, and pyridine . Reaction conditions such as temperature, solvent, and catalyst concentrations play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with hydroxylammonium chloride in acetic anhydride yields methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates .
Aplicaciones Científicas De Investigación
Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s chemical properties make it suitable for various industrial applications, such as in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Methyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride is unique due to its furo[2,3-b]pyridine ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C10H11ClN2O3 |
|---|---|
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H10N2O3.ClH/c1-14-10(13)7-2-6-3-8(4-11)15-9(6)12-5-7;/h2-3,5H,4,11H2,1H3;1H |
Clave InChI |
BZJNHQXRAIMZPW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C2C(=C1)C=C(O2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13490333.png)

![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)
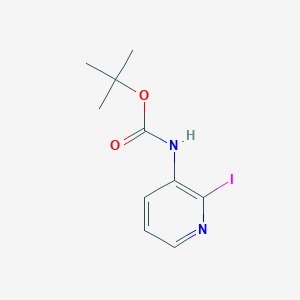

![1-Cbz-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B13490376.png)

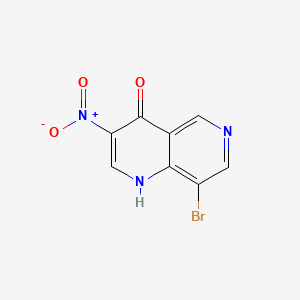
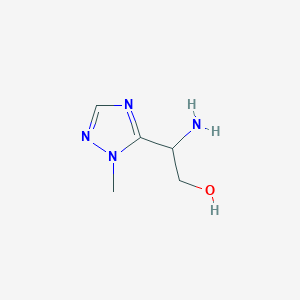
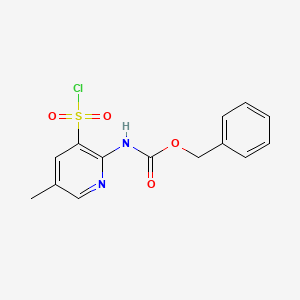
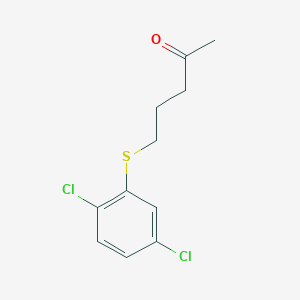
![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
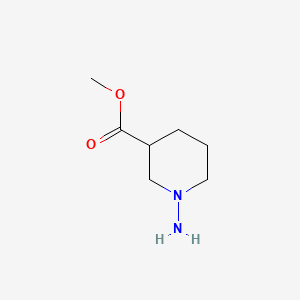
![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)
